2,3-Dinitrobenzene-1,4-dicarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
59989-97-8 |
|---|---|
Molecular Formula |
C8H4N2O8 |
Molecular Weight |
256.13 g/mol |
IUPAC Name |
2,3-dinitroterephthalic acid |
InChI |
InChI=1S/C8H4N2O8/c11-7(12)3-1-2-4(8(13)14)6(10(17)18)5(3)9(15)16/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
ANTJQCOLMJGTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dinitrobenzene-1,4-dicarboxylic acid typically involves the nitration of benzene derivatives. One common method is the nitration of benzene-1,4-dicarboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of 2,3-Dinitrobenzene-1,4-dicarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically followed by purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dinitrobenzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The reduction of 2,3-Dinitrobenzene-1,4-dicarboxylic acid typically yields 2,3-diaminobenzene-1,4-dicarboxylic acid.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Scientific Research Applications
2,3-Dinitrobenzene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dinitrobenzene-1,4-dicarboxylic acid involves its interaction with molecular targets through its nitro and carboxylic acid groups. The nitro groups can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its effects in various applications .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and substituent effects among benzene-1,4-dicarboxylic acid derivatives:
| Compound Name | Substituents (Positions) | Functional Groups | Key Properties/Applications |
|---|---|---|---|
| 2,3-Dinitrobenzene-1,4-dicarboxylic acid | 2-NO₂, 3-NO₂ | Two -COOH, two -NO₂ | High acidity, potential MOF/catalyst use |
| Terephthalic acid (BDC) | None | Two -COOH | Polymer production (e.g., PET plastics) |
| 2-Aminobenzene-1,4-dicarboxylic acid (NH₂BDC) | 2-NH₂ | Two -COOH, one -NH₂ | MOF synthesis, basic coordination sites |
| 2-Nitrobenzene-1,4-dicarboxylic acid (NO₂BDC) | 2-NO₂ | Two -COOH, one -NO₂ | Enhanced Lewis acidity in MOFs |
| 2,5-Dihydroxybenzene-1,4-dicarboxylic acid (DOBDC) | 2-OH, 5-OH | Two -COOH, two -OH | MOFs for gas storage (e.g., CO₂ capture) |
| Tetrafluorobenzene-1,4-dicarboxylic acid | 2-F, 3-F, 5-F, 6-F | Two -COOH, four -F | High electron-withdrawing, catalytic MOFs |
Key Observations :
- Electron-Withdrawing Effects: Nitro (-NO₂) groups are stronger electron-withdrawing substituents compared to -F or -COOH, leading to significantly lower pKa values (higher acidity) in 2,3-dinitrobenzene-1,4-dicarboxylic acid. For example, terephthalic acid (pKa₁ ≈ 3.5) is less acidic than NO₂BDC (pKa₁ ≈ 1.8) .
- Coordination Chemistry: Nitro-substituted derivatives form robust MOFs due to their ability to enhance the electropositivity of metal nodes (e.g., Ce(IV), Zr(IV)), improving catalytic activity in redox reactions .
- Stability: Nitro groups may reduce thermal stability compared to hydroxyl or amino derivatives but increase resistance to hydrolysis in acidic environments .
Physicochemical Properties
| Property | 2,3-Dinitrobenzene-1,4-dicarboxylic Acid | Terephthalic Acid (BDC) | NO₂BDC | NH₂BDC |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~258.11 | 166.13 | 211.12 | 181.15 |
| Solubility in Water | Low | Moderate | Low | Moderate |
| pKa₁ (First -COOH) | ~1.2 (estimated) | 3.51 | 1.8 | 2.5 |
| Melting Point | >300°C (decomposes) | 300°C (sublimes) | 280°C | 245°C |
Notes:
- The low solubility of nitro-substituted derivatives limits their use in aqueous-phase reactions but enhances compatibility with organic solvents in MOF synthesis .
- Decomposition at high temperatures restricts applications in high-temperature catalysis but is suitable for explosives or energetic materials .
Q & A
Basic: What synthetic methodologies are recommended for introducing nitro groups into benzene-dicarboxylic acid derivatives?
Answer:
The synthesis of nitro-substituted benzene-dicarboxylic acids typically involves nitration reactions under controlled conditions. For example, benzene-1,4-dicarboxylic acid derivatives can be functionalized using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to achieve regioselective nitration. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the desired isomer. Characterization by ¹H/¹³C NMR and FT-IR confirms nitro group incorporation, with distinct shifts in carboxylate and aromatic proton regions .
Basic: How can crystallographic techniques resolve structural ambiguities in nitro-functionalized dicarboxylic acid derivatives?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving structural ambiguities. Programs like SHELXL (part of the SHELX suite) enable refinement of nitro group orientations and hydrogen-bonding networks. For nitro-substituted derivatives, high-resolution data (≤ 0.8 Å) is essential to mitigate electron density artifacts caused by nitro group delocalization. Pairwise refinement of anisotropic displacement parameters improves model accuracy .
Advanced: How do nitro substituents influence the electronic properties of metal-organic frameworks (MOFs) derived from benzene-dicarboxylic acids?
Answer:
Nitro groups act as electron-withdrawing moieties, reducing the electron density of the aromatic linker and modulating MOF conductivity. For instance, in Fe₂(DOBDC) analogs (DOBDC⁴⁻ = 2,5-dihydroxybenzene-1,4-dicarboxylate), substituents like –NO₂ can alter metal-to-ligand charge transfer (MLCT) efficiency. Electrochemical impedance spectroscopy (EIS) and density functional theory (DFT) simulations are used to quantify conductivity changes and predict bandgap modifications. Contrastingly, steric effects from nitro groups may reduce porosity, necessitating BET surface area analysis .
Advanced: What strategies address contradictions in catalytic activity data for nitro-functionalized MOFs?
Answer:
Discrepancies in catalytic performance often arise from variations in synthetic conditions (e.g., solvent, temperature) or incomplete activation of MOF pores. To resolve this:
- Perform in situ PXRD to monitor phase purity during synthesis.
- Use X-ray photoelectron spectroscopy (XPS) to verify nitro group integrity post-synthesis.
- Compare catalytic turnover frequencies (TOF) under standardized conditions (e.g., fixed pressure, solvent polarity).
For example, conflicting reports on Co-MOFs derived from benzene-1,4-dicarboxylic acid were resolved by correlating TOF with defect density quantified via positron annihilation lifetime spectroscopy (PALS) .
Advanced: How can computational methods guide the design of nitro-functionalized linkers for targeted MOF applications?
Answer:
DFT and molecular dynamics (MD) simulations predict linker geometry, electronic structure, and host-guest interactions. For nitro-substituted linkers:
- Calculate electrostatic potential maps to identify reactive sites for guest molecule adsorption.
- Simulate ligand conformation during MOF assembly using software like Materials Studio.
- Validate predictions with experimental gas adsorption data (e.g., CO₂ uptake at 1 bar). Studies on isoreticular MOFs (IRMOFs) highlight how nitro groups reduce pore accessibility but enhance selectivity for polar adsorbates like H₂O or NH₃ .
Basic: What precautions are necessary when handling nitro-substituted dicarboxylic acids in laboratory settings?
Answer:
Nitro compounds are potential oxidizers and require stringent safety protocols:
- Use explosion-proof equipment during synthesis.
- Store under inert atmosphere (N₂ or Ar) to prevent decomposition.
- Monitor thermal stability via differential scanning calorimetry (DSC). Personal protective equipment (PPE), including flame-resistant lab coats and chemical-grade gloves, is mandatory. Spills should be neutralized with wet sand and disposed via certified hazardous waste channels .
Advanced: How do nitro groups affect the electrochemical stability of dicarboxylic acid-based electrodes in hybrid supercapacitors?
Answer:
Nitro groups enhance redox activity but may compromise cycling stability due to parasitic side reactions. Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 1 M LiPF₆ in EC/DMC) reveals oxidation peaks at ~3.2 V vs. Li/Li⁺. Accelerated degradation tests (1,000 cycles at 10 C-rate) combined with post-mortem SEM/EDS analysis identify nitro group reduction as a failure mechanism. Mitigation strategies include covalent grafting of conductive polymers (e.g., PEDOT:PSS) onto the MOF surface .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
